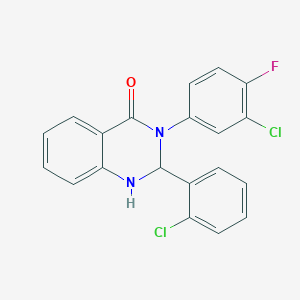
3-(3-CHLORO-4-FLUOROPHENYL)-2-(2-CHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-CHLORO-4-FLUOROPHENYL)-2-(2-CHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLORO-4-FLUOROPHENYL)-2-(2-CHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with the appropriate substituted anilines and benzaldehydes.
Condensation Reaction: The aniline and benzaldehyde undergo a condensation reaction to form an imine intermediate.
Cyclization: The imine intermediate is then cyclized under acidic or basic conditions to form the quinazolinone core structure.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding:
Medicine
Drug Development: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 3-(3-CHLORO-4-FLUOROPHENYL)-2-(2-CHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Modulation: It may modulate receptor activity by binding to receptor sites and altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-4(1H)-quinazolinone: A parent compound with similar core structure but lacking the chloro and fluoro substituents.
3-(3-chlorophenyl)-2-(2-chlorophenyl)-2,3-dihydro-4(1H)-quinazolinone: A similar compound with only chloro substituents.
Uniqueness
The presence of both chloro and fluoro substituents in 3-(3-CHLORO-4-FLUOROPHENYL)-2-(2-CHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE may confer unique chemical and biological properties, such as increased potency or selectivity in its interactions with molecular targets.
Eigenschaften
Molekularformel |
C20H13Cl2FN2O |
|---|---|
Molekulargewicht |
387.2g/mol |
IUPAC-Name |
3-(3-chloro-4-fluorophenyl)-2-(2-chlorophenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C20H13Cl2FN2O/c21-15-7-3-1-5-13(15)19-24-18-8-4-2-6-14(18)20(26)25(19)12-9-10-17(23)16(22)11-12/h1-11,19,24H |
InChI-Schlüssel |
MKULHXDGVBVLRA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC(=C(C=C4)F)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC(=C(C=C4)F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Thioxo-3-[(alpha-oxophenethyl)amino]-5-benzylidenethiazolidin-4-one](/img/structure/B408392.png)
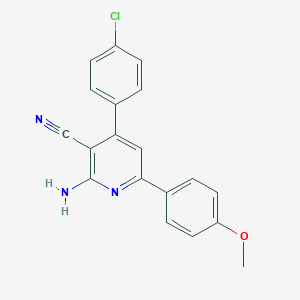

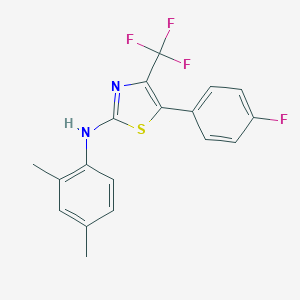
![5-bromo-2-chloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B408399.png)
![5-bromo-2-chloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B408402.png)
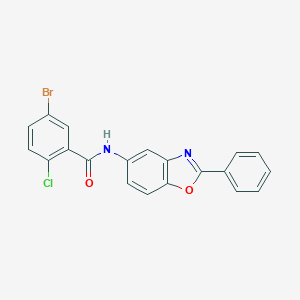
![5-bromo-N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-chlorobenzamide](/img/structure/B408404.png)
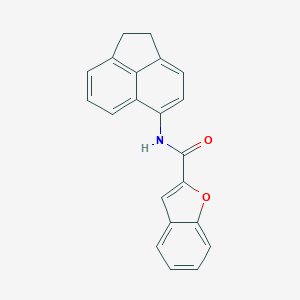
![2-amino-4-[4-(benzyloxy)phenyl]-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile](/img/structure/B408411.png)
![Benzyl ({4-[4-(benzyloxy)phenyl]-3-cyano-5,6,7,8-tetrahydro-2-quinolinyl}sulfanyl)acetate](/img/structure/B408412.png)
![5-cyano-6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2-methyl-N-(2-methylphenyl)-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide](/img/structure/B408413.png)
![2,5-DIIODO-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZAMIDE](/img/structure/B408414.png)
![4-[4-(Benzyloxy)phenyl]-6-hydroxy-2-(propylsulfanyl)-4,5-dihydropyridine-3-carbonitrile](/img/structure/B408415.png)
